[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate
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Overview
Description
[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrrolo[2,1-c][1,2,4]triazole core through cyclization reactions.
- Introduction of the trimethylphenyl group via Friedel-Crafts alkylation.
- Attachment of the diphenylmethoxy group through nucleophilic substitution.
- Final quaternization to form the triazolium salt with tetrafluoroborate as the counterion.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The triazolium ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products
- Oxidation products may include quinones and other oxygenated derivatives.
- Reduction products may include dihydrotriazoles.
- Substitution products depend on the nucleophile used, leading to various functionalized derivatives.
Scientific Research Applications
Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of complex organic molecules.
Biology
- Potential applications in drug discovery and development.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential as an anticancer or antimicrobial agent.
- Explored for its role in targeted drug delivery systems.
Industry
- Utilized in the development of advanced materials.
- Applied in catalysis for various chemical transformations.
Mechanism of Action
The mechanism by which [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate exerts its effects involves:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate can be compared with other triazolium salts, such as:
- [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;chloride
- [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;bromide
Uniqueness
- The tetrafluoroborate counterion may impart unique solubility and stability properties.
- The specific substitution pattern on the triazolium ring may influence its reactivity and biological activity.
Properties
Molecular Formula |
C30H36BF4N3OSi |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate |
InChI |
InChI=1S/C30H36N3OSi.BF4/c1-22-19-23(2)29(24(3)20-22)33-21-32-27(17-18-28(32)31-33)30(34-35(4,5)6,25-13-9-7-10-14-25)26-15-11-8-12-16-26;2-1(3,4)5/h7-16,19-21,27H,17-18H2,1-6H3;/q+1;-1/t27-;/m0./s1 |
InChI Key |
UYKXUJFLHBKOAT-YCBFMBTMSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](CCC3=N2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O[Si](C)(C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O[Si](C)(C)C)C |
Origin of Product |
United States |
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